1-Methoxy-5-methylphenazin-5-ium
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Overview
Description
1-Methoxy-5-methylphenazin-5-ium is a compound known for its role as a photochemically stable electron mediator. It is often used in biochemical applications due to its ability to facilitate electron transfer between nicotinamide adenine dinucleotide (NADH) and various electron acceptors .
Preparation Methods
The synthesis of 1-methoxy-5-methylphenazin-5-ium typically involves the methylation of 5-methylphenazinium. This process can be carried out using methyl sulfate under controlled conditions to ensure the stability and purity of the final product . Industrial production methods often involve large-scale synthesis in specialized reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
1-Methoxy-5-methylphenazin-5-ium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various intermediates and products.
Reduction: It acts as an electron carrier, facilitating the reduction of other compounds.
Substitution: Certain conditions allow for substitution reactions, where functional groups on the phenazine ring can be replaced.
Common reagents used in these reactions include tetrazolium dyes and hexacyanoferrate (III). The major products formed depend on the specific reaction conditions and the nature of the reactants involved .
Scientific Research Applications
1-Methoxy-5-methylphenazin-5-ium has a wide range of applications in scientific research:
Chemistry: It is used as an electron mediator in various redox reactions.
Biology: It facilitates the study of dehydrogenase enzymes by acting as an electron carrier.
Medicine: It is employed in diagnostic assays to measure enzyme activities.
Industry: It is used in the manufacturing of biochemical reagents and diagnostic kits.
Mechanism of Action
The compound exerts its effects by mediating electron transfer between NADH and electron acceptors. This process involves the reduction of 1-methoxy-5-methylphenazin-5-ium by NADH, followed by the transfer of electrons to the acceptor molecules. The molecular targets include various dehydrogenase enzymes, and the pathways involved are primarily related to redox reactions .
Comparison with Similar Compounds
1-Methoxy-5-methylphenazin-5-ium is similar to other phenazinium compounds, such as 5-methylphenazinium methyl sulfate. it is unique due to its enhanced photochemical stability and faster electron transfer rates. Other similar compounds include:
- 5-Methylphenazinium methyl sulfate
- Phenazine methosulfate
- Tetrazolium salts
These compounds share similar electron transfer properties but differ in their stability and reaction rates.
Properties
CAS No. |
65162-12-1 |
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Molecular Formula |
C14H13N2O+ |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
1-methoxy-5-methylphenazin-5-ium |
InChI |
InChI=1S/C14H13N2O/c1-16-11-7-4-3-6-10(11)15-14-12(16)8-5-9-13(14)17-2/h3-9H,1-2H3/q+1 |
InChI Key |
NIKBRKQHDZFDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)OC |
Origin of Product |
United States |
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